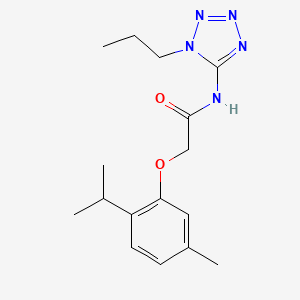
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol, also known as DMMP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DMMP is a derivative of pyridine and has been synthesized using various methods. Its unique chemical structure has made it an important molecule in scientific research, particularly in the field of pharmacology.
Mechanism of Action
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been found to act as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. This compound has also been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can improve mood and motivation. This compound has also been found to decrease the release of glutamate, which can reduce the risk of excitotoxicity in the brain. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol in lab experiments is its high yield during synthesis. Additionally, this compound has a unique chemical structure that can be used to develop new drugs and organic compounds. One limitation of using this compound in lab experiments is its potential toxicity, which can be harmful to researchers if proper safety measures are not taken.
Future Directions
There are several future directions for 2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol research. One area of interest is the development of new drugs that utilize this compound's unique chemical structure and pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
In conclusion, this compound is a chemical compound that has been extensively studied for its scientific research applications. Its unique chemical structure and pharmacological properties make it an important molecule in the field of pharmacology. This compound has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research, including the development of new drugs and the potential use of this compound in the treatment of neurological disorders.
Synthesis Methods
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been synthesized using different methods, including the reaction of 2,6-dimethylpyridine with formaldehyde and morpholine, followed by reduction using sodium borohydride. Another method involves the reaction of 2,6-dimethylpyridine with paraformaldehyde and morpholine, followed by reduction with sodium borohydride. The yield of this compound using these methods is high, making it an efficient synthesis process.
Scientific Research Applications
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been extensively studied for its scientific research applications. It has been used as a chelating agent for metal ions, as well as a ligand for metal complexes. This compound has also been used in the synthesis of various organic compounds, including heterocyclic compounds. Additionally, this compound has been used in the development of new drugs due to its unique chemical structure and pharmacological properties.
properties
IUPAC Name |
2,6-dimethyl-4-(morpholin-4-ylmethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(12(15)10(2)13-9)8-14-3-5-16-6-4-14/h7,15H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWYVOIQXSILKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)




![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

